molecular formula C17H23NO4 B14445715 4-Tert-butylcyclohexyl 4-nitrobenzoate CAS No. 75350-74-2

4-Tert-butylcyclohexyl 4-nitrobenzoate

Katalognummer: B14445715
CAS-Nummer: 75350-74-2
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: NIGSOOBOIJTAMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tert-butylcyclohexyl 4-nitrobenzoate is an organic compound with the molecular formula C17H23NO4 It is a derivative of cyclohexane, substituted with a tert-butyl group and a nitrobenzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butylcyclohexyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-tert-butylcyclohexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

4-nitrobenzoic acid+4-tert-butylcyclohexanolacid catalyst4-Tert-butylcyclohexyl 4-nitrobenzoate+water\text{4-nitrobenzoic acid} + \text{4-tert-butylcyclohexanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-nitrobenzoic acid+4-tert-butylcyclohexanolacid catalyst​4-Tert-butylcyclohexyl 4-nitrobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Tert-butylcyclohexyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction: 4-tert-butylcyclohexyl 4-aminobenzoate.

    Hydrolysis: 4-nitrobenzoic acid and 4-tert-butylcyclohexanol.

Wissenschaftliche Forschungsanwendungen

4-Tert-butylcyclohexyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-Tert-butylcyclohexyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Tert-butylcyclohexyl acetate: Similar in structure but with an acetate group instead of a nitrobenzoate group.

    4-Tert-butylcyclohexyl 4-aminobenzoate: Formed by the reduction of the nitro group to an amine group.

    4-Tert-butylcyclohexyl 4-chlorobenzoate: Formed by the substitution of the nitro group with a chlorine atom.

Uniqueness

4-Tert-butylcyclohexyl 4-nitrobenzoate is unique due to the presence of both a bulky tert-butyl group and a reactive nitrobenzoate ester. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

75350-74-2

Molekularformel

C17H23NO4

Molekulargewicht

305.4 g/mol

IUPAC-Name

(4-tert-butylcyclohexyl) 4-nitrobenzoate

InChI

InChI=1S/C17H23NO4/c1-17(2,3)13-6-10-15(11-7-13)22-16(19)12-4-8-14(9-5-12)18(20)21/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3

InChI-Schlüssel

NIGSOOBOIJTAMD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCC(CC1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.